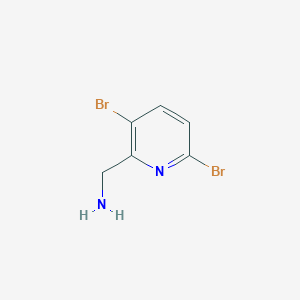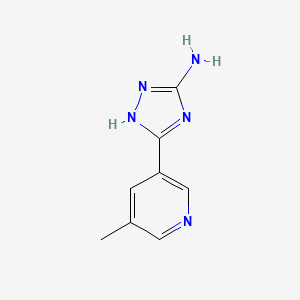
2-(5-Ethylthiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethylthiazol-4-yl)acetic acid is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethylthiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the ethyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources. For example, the reaction of α-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of catalysts to improve reaction efficiency .
化学反応の分析
Types of Reactions: 2-(5-Ethylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-(5-Ethylthiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. .
Industry: The compound is used in the development of dyes, fungicides, and other industrial chemicals
作用機序
The mechanism of action of 2-(5-Ethylthiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
- 2-(4-Methylthiazol-5-yl)acetic acid
- 2-(4-Phenylthiazol-5-yl)acetic acid
- 2-(4-Chlorothiazol-5-yl)acetic acid
Comparison: 2-(5-Ethylthiazol-4-yl)acetic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different antimicrobial, anti-inflammatory, or anticancer properties due to variations in molecular interactions and pathway modulation .
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
2-(5-ethyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-5(3-7(9)10)8-4-11-6/h4H,2-3H2,1H3,(H,9,10) |
InChIキー |
FFIXNBGXJWLWBQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CS1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




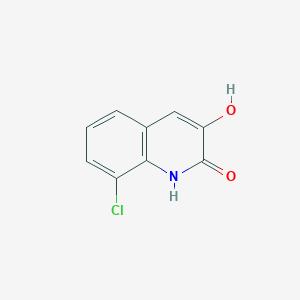
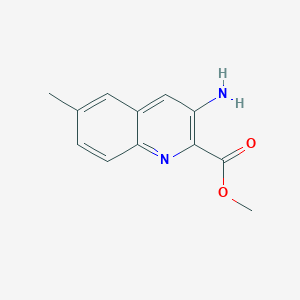

![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)

![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
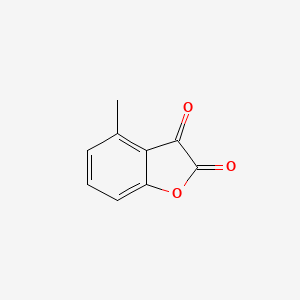
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
